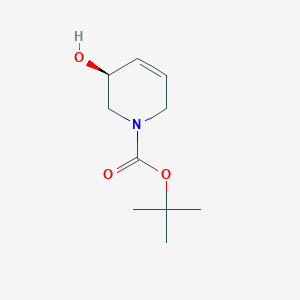

tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate

Description

tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate is a chiral tetrahydropyridine derivative featuring a hydroxy group at the 3S position and a tert-butyl carbamate moiety at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, due to its stereochemical specificity and functional group versatility. Its hydroxy group enhances polarity and hydrogen-bonding capacity, distinguishing it from analogs with alternative substituents.

Properties

IUPAC Name |

tert-butyl (3S)-3-hydroxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5,8,12H,6-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICJOYHYEDFTIX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC=C[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Benzyl-3-Hydroxypyridinium Salt

3-Hydroxypyridine reacts with benzyl bromide in ethanol at 0–5°C to form a quaternary pyridinium salt. This intermediate is isolated via filtration and dried, achieving yields >90%.

Sodium Borohydride Reduction

The pyridinium salt is reduced using NaBH₄ in tetrahydrofuran (THF) at 0°C, yielding N-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridine. This step is exothermic and requires careful temperature control to prevent over-reduction to piperidine derivatives. Diastereomeric excess (de) ranges from 80–98% depending on solvent and stoichiometry.

Hydrogenolysis and Boc Protection

N-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridine undergoes catalytic hydrogenolysis (H₂, Pd/C) to remove the benzyl group. Subsequent Boc protection with di-tert-butyl dicarbonate in dichloromethane (DCM) and triethylamine affords the target compound. Overall yields reach 70–85% with >98% purity after crystallization from n-heptane.

Key Data Table: Quaternization-Reduction-Protection

| Step | Reagents/Conditions | Yield (%) | de (%) |

|---|---|---|---|

| Quaternization | Benzyl bromide, EtOH, 0–5°C | 90–95 | – |

| Reduction | NaBH₄, THF, 0°C | 80–85 | 80–98 |

| Hydrogenolysis & Boc | H₂/Pd/C, (Boc)₂O, DCM | 70–85 | >98 |

Asymmetric Hydrogenation and Resolution

Hydrogenation of 3-Hydroxypyridine

3-Hydroxypyridine is hydrogenated under high-pressure H₂ (5 MPa) using Rh/C in water at 90°C, yielding racemic 3-hydroxypiperidine. This step achieves >95% conversion but requires subsequent resolution for enantiomeric purity.

Chiral Resolution with D-Pyroglutamic Acid

Racemic 3-hydroxypiperidine is refluxed with D-pyroglutamic acid in ethanol, selectively crystallizing the (S)-enantiomer as a salt. Recrystallization improves enantiomeric excess (ee) to >99%.

Partial Dehydrogenation and Boc Protection

The resolved (S)-3-hydroxypiperidine is partially dehydrogenated using TEMPO/Cu(OAc)₂ in acetonitrile at 50°C to form (S)-3-hydroxy-1,2,3,6-tetrahydropyridine. Boc protection under basic conditions (NaOH, (Boc)₂O) completes the synthesis. Total yields range from 40–50% due to resolution losses.

Key Data Table: Asymmetric Hydrogenation

| Step | Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Hydrogenation | H₂/Rh/C, H₂O, 90°C | 95–98 | – |

| Resolution | D-Pyroglutamic acid, EtOH | 45–50 | >99 |

| Dehydrogenation & Boc | TEMPO/Cu(OAc)₂, (Boc)₂O, MeCN | 40–50 | >98 |

Stereoselective Reformatsky Reaction

Reformatsky Reagent Preparation

Zinc-activated tert-butyl bromoacetate reacts with 3-ketopiperidine in THF at −10°C to form a Reformatsky reagent. This intermediate is critical for introducing the carboxylate group.

Diastereoselective Cyclization

The Reformatsky reagent undergoes cyclization in micellar aqueous aggregates at 0–5°C, favoring the (3S)-hydroxy configuration. Sodium borohydride reduction stabilizes the tetrahydropyridine ring, achieving 85–90% de.

Ketal Formation and Purification

The product is treated with 2,2-dimethoxypropane and camphorsulfonic acid in acetone, followed by crystallization from n-heptane. Boc protection under mild conditions (TEA, (Boc)₂O) delivers the final compound in 75–80% yield.

Key Data Table: Reformatsky Approach

| Step | Reagents/Conditions | Yield (%) | de (%) |

|---|---|---|---|

| Reformatsky Reagent | Zn, tert-butyl bromoacetate, THF | 90–95 | – |

| Cyclization | Micellar H₂O/THF, 0–5°C | 80–85 | 85–90 |

| Protection | (Boc)₂O, TEA, DCM | 75–80 | >98 |

Comparative Analysis of Methods

Yield and Scalability

-

Quaternization-Reduction : Highest yield (70–85%) and scalability, suitable for industrial production.

-

Asymmetric Hydrogenation : Lower yield (40–50%) due to resolution steps but offers superior ee (>99%).

-

Reformatsky Route : Moderate yield (75–80%) with excellent diastereocontrol, though micellar conditions complicate scaling.

Stereochemical Control

-

Sodium borohydride reduction and resolution provide reliable enantiopurity but require additional steps.

-

Asymmetric hydrogenation directly achieves high ee but depends on costly chiral catalysts.

Environmental and Cost Considerations

-

Quaternization-Reduction uses inexpensive reagents (NaBH₄, benzyl bromide) but generates benzyl waste.

-

Reformatsky methods employ green micellar solvents but involve toxic zinc residues.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. It is related to the class of tetrahydropyridine derivatives, which are known for their biological activities, including neuroprotective and anti-inflammatory properties.

Case Study: Neuroprotective Effects

A study highlighted the ability of tetrahydropyridine derivatives to protect neuronal cells from oxidative stress. The compound was shown to modulate pathways involved in cell survival, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations.

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of more complex heterocycles. |

| Reagent | Acts as a reagent in reactions involving nucleophilic substitutions. |

| Chiral Auxiliary | Utilized to introduce chirality in synthetic pathways. |

Pharmaceutical Development

Given its structural features, this compound is being explored as a potential lead compound for drug development. Its derivatives could enhance pharmacological profiles due to their ability to interact with biological targets.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of tetrahydropyridines exhibit anticancer properties by inhibiting specific cancer cell lines. The modification of the tert-butyl group can influence the potency and selectivity of these compounds against tumor cells .

Mechanism of Action

The mechanism by which tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features and their impact are compared below with analogous tetrahydropyridine derivatives (Table 1).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

*Estimated based on analogs.

Key Observations:

Hydroxy Group Impact: The target compound’s hydroxy group increases hydrogen-bonding capacity (1 donor vs. 0 in analogs like the 6-oxo or cyano derivatives), enhancing solubility in polar solvents .

Chirality: The (3S) configuration distinguishes it from non-chiral analogs (e.g., 6-oxo), making it valuable in asymmetric synthesis.

Electron Effects: The cyano group in tert-butyl 3-cyano-5,6-dihydropyridine-1(2H)-carboxylate introduces electron-withdrawing properties, altering reactivity in nucleophilic substitutions .

Lipophilicity : The phenyl-substituted analog () exhibits higher lipophilicity (lower TPSA), favoring membrane permeability but reducing aqueous solubility .

Biological Activity

tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS: 780782-28-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

- Molecular Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

- IUPAC Name : tert-butyl (S)-3-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate

- Purity : 97%

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate that it exhibits significant antibacterial activity:

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Escherichia coli (G-) | 15 |

| Klebsiella pneumoniae (G-) | 12 |

| Staphylococcus aureus (G+) | 18 |

| Streptococcus mutans (G+) | 14 |

These results suggest that this compound may be a promising candidate for developing new antibacterial agents .

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways. This was supported by in vitro studies demonstrating that the compound interferes with essential cellular processes in bacteria .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy :

- Pharmacokinetic Profile :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3S)-3-hydroxy-1,2,3,6-tetrahydropyridine-1-carboxylate, and how is stereochemical purity ensured?

- Methodology : The compound is typically synthesized via a multi-step process involving hydroxylation and Boc protection. For example, tert-butyl carbamates are often prepared using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine or DMAP in dichloromethane at 0–20°C .

- Stereochemical Control : Chiral resolution can be achieved using chiral HPLC or enzymatic resolution. X-ray crystallography (e.g., single-crystal analysis) is critical for confirming the (3S) configuration .

Q. What analytical techniques are essential for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : - and -NMR to confirm regiochemistry and Boc-group integrity.

- HPLC-MS : For purity assessment and detection of diastereomeric impurities (e.g., retention time shifts for (3R) vs. (3S) isomers).

- X-ray Diffraction : To resolve ambiguities in stereochemistry and crystal packing .

Q. How is the hydroxyl group in the (3S) configuration stabilized during synthesis?

- Protection Strategies : Use of acid-labile Boc groups prevents undesired oxidation or elimination.

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) minimize side reactions like racemization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Critical Factors :

- Catalyst Screening : DMAP or pyridine derivatives enhance Boc protection efficiency .

- Temperature Control : Maintaining 0–5°C during Boc addition reduces byproducts.

Q. What contradictions exist in reported spectral data for similar Boc-protected tetrahydropyridines, and how are they resolved?

- Case Study : Discrepancies in -NMR chemical shifts (e.g., δ 1.45 ppm for Boc methyl groups vs. δ 1.40 ppm in some reports) may arise from solvent effects (CDCl₃ vs. DMSO-d₆).

- Resolution : Cross-validate with -NMR (Boc carbonyl at ~155 ppm) and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Q. What computational methods are used to predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Tools :

- Density Functional Theory (DFT) : To model charge distribution and reactive sites (e.g., hydroxyl group nucleophilicity).

- QSPR Models : Predict solubility and stability based on molecular descriptors like logP (experimental logP ≈ 1.5–2.0 for similar compounds) .

Q. How does the tetrahydropyridine ring conformation influence biological activity in preclinical studies?

- Structural Insights : The chair-like conformation of the tetrahydropyridine ring enhances binding to enzymes like monoamine oxidases.

- Biological Testing : Calcium channel blocking assays (IC₅₀ values) and cytotoxicity profiling (e.g., HEK-293 cell lines) are recommended .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.